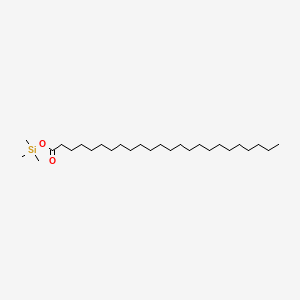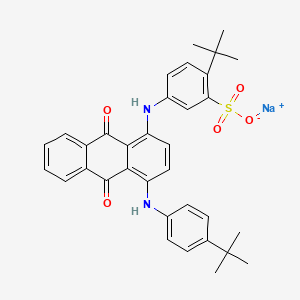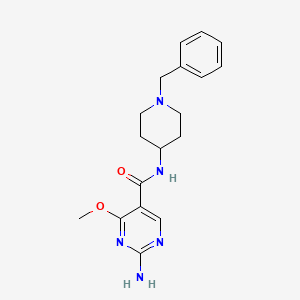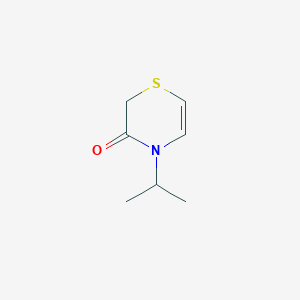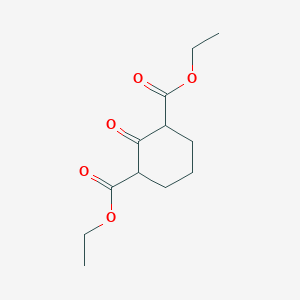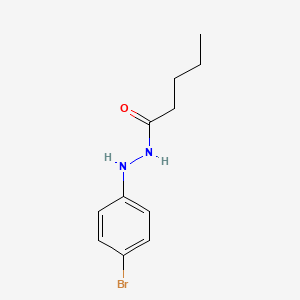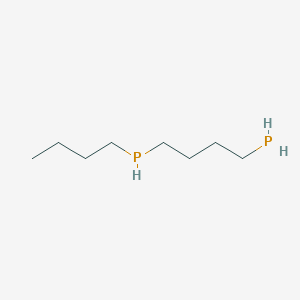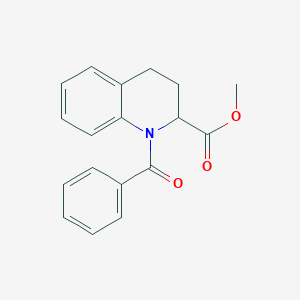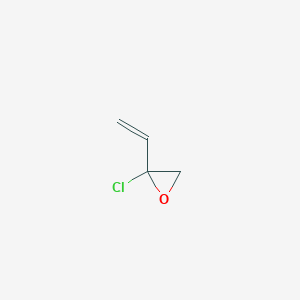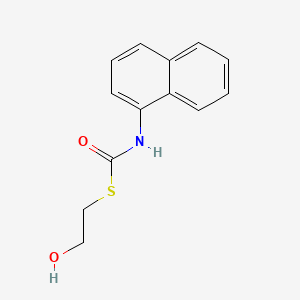
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is an organic compound with a complex structure that includes a naphthyl group, a thiocarbamic acid moiety, and a hydroxyethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester typically involves the reaction of 1-naphthylamine with carbon disulfide and an alcohol, followed by esterification. One common method includes the use of carbon monoxide and sulfur under mild conditions in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the use of isocyanides and sulfoxides to directly form thiocarbamic acid S-esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thiocarbamic acid moiety to a thiol.
Substitution: This reaction can involve the replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The naphthyl group can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its functional groups and overall structure.
Prothiocarb: Another thiocarbamic acid ester, but with different substituents.
Uniqueness
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is unique due to its combination of a naphthyl group and a thiocarbamic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73747-50-9 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
S-(2-hydroxyethyl) N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C13H13NO2S/c15-8-9-17-13(16)14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2,(H,14,16) |
Clave InChI |
ONVHBHOLDWJACC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




